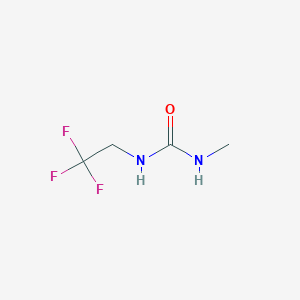

1-Methyl-3-(2,2,2-trifluoroethyl)urea

Description

Structure

3D Structure

Properties

CAS No. |

692-10-4 |

|---|---|

Molecular Formula |

C4H7F3N2O |

Molecular Weight |

156.11 g/mol |

IUPAC Name |

1-methyl-3-(2,2,2-trifluoroethyl)urea |

InChI |

InChI=1S/C4H7F3N2O/c1-8-3(10)9-2-4(5,6)7/h2H2,1H3,(H2,8,9,10) |

InChI Key |

SCMRJRIQHHKNOX-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)NCC(F)(F)F |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of N Alkyl N 2,2,2 Trifluoroethyl Urea Frameworks

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

In the ¹H NMR spectrum of 1-Methyl-3-(2,2,2-trifluoroethyl)urea, distinct signals corresponding to the methyl, trifluoroethyl, and urea (B33335) protons are observed. The methyl protons (CH₃) typically appear as a singlet or a doublet, depending on the coupling with the adjacent N-H proton. The methylene (B1212753) protons of the trifluoroethyl group (-CH₂CF₃) exhibit a more complex splitting pattern, appearing as a quartet due to coupling with the three neighboring fluorine atoms. The urea N-H protons are often observed as broad signals, and their chemical shifts can be influenced by solvent and temperature.

Methyl Protons (N-CH₃): A signal in the range of δ 2.7-3.0 ppm is characteristic of a methyl group attached to a nitrogen atom.

Trifluoroethyl Methylene Protons (-CH₂CF₃): These protons typically resonate further downfield, around δ 3.8-4.2 ppm, due to the strong electron-withdrawing effect of the adjacent CF₃ group. The signal appears as a quartet with a coupling constant (³JHF) of approximately 8-10 Hz.

Urea Protons (N-H): The chemical shifts of the two N-H protons can vary significantly, often appearing as broad singlets in the region of δ 5.0-8.0 ppm. Their positions are sensitive to hydrogen bonding and exchange with trace amounts of water in the solvent.

Table 1: Representative ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N-CH₃ | ~2.8 | d | ~5 |

| -CH₂CF₃ | ~3.9 | q | ~9 |

| N-H (methyl side) | Variable (broad) | s | - |

| N-H (trifluoroethyl side) | Variable (broad) | s | - |

¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. wikipedia.org For this compound, the ¹⁹F NMR spectrum provides a clear and unambiguous signal for the trifluoromethyl (CF₃) group. This signal typically appears as a triplet in the range of δ -70 to -80 ppm, due to coupling with the adjacent methylene protons (³JFH). azom.comthermofisher.com The large chemical shift range of ¹⁹F NMR makes it an excellent tool for identifying fluorinated moieties within a molecule. wikipedia.orgthermofisher.com

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Key resonances for this compound include the urea carbonyl carbon, the methyl carbon, and the carbons of the trifluoroethyl group.

Urea Carbonyl Carbon (C=O): This carbon is highly deshielded and appears at a characteristic downfield chemical shift, typically in the range of δ 155-165 ppm. pressbooks.pubchemicalbook.com

Trifluoroethyl Carbons (-CH₂CF₃): The methylene carbon (-CH₂) resonates around δ 40-50 ppm and appears as a quartet due to coupling with the three fluorine atoms (²JCF). The trifluoromethyl carbon (CF₃) appears further downfield, around δ 120-130 ppm, as a quartet due to one-bond coupling with the fluorine atoms (¹JCF).

Methyl Carbon (N-CH₃): The methyl carbon signal is typically found in the upfield region of the spectrum, around δ 25-35 ppm. nih.gov

Table 2: Typical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C=O | ~158 | s |

| -CH₂CF₃ | ~45 | q |

| -CF₃ | ~125 | q |

| N-CH₃ | ~30 | s |

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between different atoms in the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between the N-H proton and the methyl protons, as well as between the other N-H proton and the methylene protons of the trifluoroethyl group, confirming their proximity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would show a cross-peak between the methyl protons and the methyl carbon, and between the methylene protons and the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations would include the methyl protons to the urea carbonyl carbon and the methylene protons to the urea carbonyl carbon, definitively establishing the urea framework.

Infrared (IR) Spectroscopy: Characteristic Vibrational Modes of the Urea Carbonyl and N-H Bonds, and Detection of Hydrogen Bonding Interactions

Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. docbrown.info The IR spectrum of this compound is characterized by several key absorption bands.

N-H Stretching: The N-H stretching vibrations of the urea group typically appear as a broad band or multiple bands in the region of 3200-3500 cm⁻¹. docbrown.inforesearchgate.net The broadening of this peak is indicative of hydrogen bonding, which is a common feature in ureas.

C=O Stretching (Amide I band): A strong and sharp absorption band corresponding to the stretching vibration of the urea carbonyl group is observed in the range of 1630-1680 cm⁻¹. docbrown.infotandfonline.com The position of this band can be influenced by hydrogen bonding; stronger hydrogen bonding leads to a shift to lower wavenumbers.

N-H Bending and C-N Stretching (Amide II and III bands): The N-H bending vibrations, coupled with C-N stretching, give rise to bands in the 1500-1600 cm⁻¹ region. researchgate.net

C-F Stretching: Strong absorption bands due to the C-F stretching vibrations of the trifluoromethyl group are expected in the region of 1100-1300 cm⁻¹.

The presence and characteristics of these bands, particularly the broad N-H stretching and the position of the C=O stretching, provide strong evidence for the urea functionality and the presence of intermolecular hydrogen bonding.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3200-3500 | Strong, Broad |

| C=O Stretch | 1630-1680 | Strong, Sharp |

| N-H Bend / C-N Stretch | 1500-1600 | Medium |

| C-F Stretch | 1100-1300 | Strong |

Mass Spectrometry (MS): Molecular Ion Identification and Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. chemguide.co.uk In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight.

The fragmentation of ureas in the mass spectrometer often involves cleavage of the C-N bonds. nih.gov For this compound, characteristic fragmentation pathways could include:

Cleavage of the N-CH₃ bond: This would lead to the formation of a fragment ion corresponding to the loss of a methyl radical (•CH₃).

Cleavage of the N-CH₂CF₃ bond: This would result in a fragment ion from the loss of the trifluoroethyl radical (•CH₂CF₃).

Cleavage of the urea C-N bonds: A common fragmentation pathway for ureas is the cleavage of the C-N bond, leading to the formation of isocyanate fragments. nih.gov For example, cleavage could yield methyl isocyanate (CH₃NCO) and the 2,2,2-trifluoroethylamine (B1214592) cation, or trifluoroethyl isocyanate (CF₃CH₂NCO) and the methylamine (B109427) cation.

The analysis of these fragment ions allows for the confirmation of the different structural components of the molecule and their connectivity, thereby corroborating the structure determined by NMR and IR spectroscopy.

X-ray Crystallography: Elucidation of Solid-State Conformation and Hydrogen Bonding Networks in Related N-Substituted Urea Derivatives

While the specific crystal structure of this compound has not been detailed in publicly accessible crystallographic databases, extensive X-ray diffraction studies on structurally related N-substituted urea derivatives provide a robust framework for understanding its probable solid-state conformation and intermolecular interactions. wikipedia.org The geometry and packing of urea derivatives in crystals are primarily dictated by the conformational preferences of the urea moiety and the formation of extensive hydrogen bonding networks. nih.gov

The urea functional group has a degree of conformational restriction due to the delocalization of nitrogen lone-pair electrons into the carbonyl group, as depicted by its resonance structures. nih.gov For N,N'-disubstituted ureas, this generally results in a planar or near-planar geometry, with a strong preference for a trans,trans conformation of the substituents relative to the C=O bond. nih.govresearchgate.net However, the nature of the substituents can significantly influence this preference. The introduction of N-methyl groups, for instance, has been shown in some N,N'-diphenylurea systems to prompt a shift from a trans,trans to a cis,cis conformation. nih.gov

The most dominant feature in the crystal packing of many simple ureas is the formation of hydrogen bonds. Specifically, the N-H groups act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. This often leads to the formation of a characteristic one-dimensional "urea tape" or α-network, where molecules are linked by bifurcated N-H···O hydrogen bonds. acs.orgfigshare.com

However, the presence of strongly electron-withdrawing substituents, such as a trifluoromethyl or trifluoroethyl group, can significantly alter this typical packing motif. These groups reduce the electron density on the urea backbone and weaken the hydrogen bond acceptor capability of the carbonyl oxygen. acs.orgfigshare.com Consequently, other electronegative atoms present in the molecule or in co-crystallized solvents can become more competitive hydrogen bond acceptors. acs.orgresearchgate.net In derivatives with aromatic rings containing nitrogen or other acceptor groups, the N-H donors may preferentially bond with these sites instead of the urea carbonyl oxygen, thus disrupting the classic tape structure. acs.orgfigshare.com

Based on these related structures, it can be inferred that this compound likely adopts a trans conformation in the solid state. Its crystal packing would be dominated by N-H···O hydrogen bonds, potentially forming dimers or chain-like structures rather than the classic urea tape due to the electronic influence of the trifluoroethyl group. The presence of the highly electronegative fluorine atoms also introduces the possibility of weaker C-H···F intermolecular interactions playing a role in the three-dimensional supramolecular assembly.

Interactive Data Tables

The following tables present crystallographic and hydrogen bonding data for representative N-substituted urea derivatives, illustrating the typical bond lengths, angles, and intermolecular interactions discussed.

Table 1: Selected Crystallographic Data for Urea Derivatives

This table provides an overview of unit cell parameters and key bond lengths for urea and a related trifluoromethyl-containing derivative.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | C=O Bond (Å) | C-N Bond (Å) | Ref. |

| Urea | CO(NH₂)₂ | Tetragonal | P-42₁m | 5.56 | 5.56 | 4.65 | 1.27 | 1.34 | materialsproject.org |

| N,N-Dimethyl-N′-[3-(trifluoromethyl)phenyl]urea | C₁₀H₁₁F₃N₂O | Monoclinic | P2₁/c | 11.23 | 5.75 | 17.58 | nih.gov |

Specific bond lengths for this compound were not detailed in the referenced abstract.

Table 2: Hydrogen Bond Geometry in N,N-Dimethyl-N′-[3-(trifluoromethyl)phenyl]urea

This table details the specific intermolecular and intramolecular hydrogen bonds that stabilize the crystal structure of a related urea-based herbicide.

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) | Type |

| N1—H1A···O | 0.86 | 2.08 | 2.880 | 155 | Intermolecular |

| C3—H3A···O | 0.93 | 2.48 | 2.884 | 106 | Intramolecular |

| C9—H9A···O | 0.96 | 2.28 | 2.721 | 107 | Intramolecular |

Data sourced from the crystallographic study of N,N-Dimethyl-N′-[3-(trifluoromethyl)phenyl]urea. nih.gov

Conformational Analysis and Intramolecular Interactions in N Alkyl N 2,2,2 Trifluoroethyl Urea Derivatives

Conformational Preferences of the Urea (B33335) Moiety: Investigating E/Z Isomerism and Anti/Syn Geometries

The conformational behavior of the urea framework is largely defined by the restricted rotation around the C-N bonds, which possess significant partial double-bond character. This leads to a planar or nearly planar arrangement of the O=C-N-H atoms and gives rise to distinct geometric isomers. These isomers can be described using two main nomenclatures: E/Z notation, which prioritizes substituents on each nitrogen based on atomic number, and the more commonly used syn/anti terminology, which describes the relative orientation of the substituents across the urea backbone. masterorganicchemistry.compressbooks.pub

For a disubstituted urea like 1-Methyl-3-(2,2,2-trifluoroethyl)urea, four primary planar conformers can be considered, based on the orientation of the N-H and N-C bonds relative to the carbonyl group:

Anti-Anti (trans-trans): Both N-H bonds are positioned anti (trans) to the carbonyl oxygen. This is often the most stable conformation for simple N,N'-dialkylureas due to minimized steric repulsion. researchgate.netresearchgate.net

Syn-Anti (cis-trans): One N-H bond is syn (cis) and the other is anti (trans) to the carbonyl oxygen. This conformation can be stabilized by intramolecular hydrogen bonding. researchgate.net

Anti-Syn (trans-cis): The reverse of the syn-anti conformer.

Syn-Syn (cis-cis): Both N-H bonds are syn (cis) to the carbonyl. This conformer is generally high in energy due to steric hindrance and dipole-dipole repulsion and is not typically observed as a stable minimum. researchgate.net

Computational studies on simple alkylureas, such as methylurea (B154334) and ethylurea (B42620), consistently predict that conformers with an anti geometry are more stable than their syn counterparts. researchgate.netacs.org For instance, the relative stability of the anti form over the syn form is reported to be 0.93 kcal/mol for methylurea and 1.65 kcal/mol for ethylurea. researchgate.net This preference is attributed to reduced steric clashes. While syn geometries are not typically stationary points for simple alkylureas, the introduction of substituents capable of forming intramolecular hydrogen bonds can alter this landscape. researchgate.netacs.org

| Compound | More Stable Conformer | Energy Difference (kcal/mol) | Reference |

|---|---|---|---|

| Methylurea | Anti | 0.93 | researchgate.net |

| Ethylurea | Anti | 1.65 | researchgate.net |

| Isopropylurea | Anti | 1.67 | researchgate.net |

| tert-Butylurea | Anti | 2.41 | researchgate.net |

Rotational Barriers Associated with N-C(sp²) and N-C(sp³) Bonds within the Urea Framework

The rotational dynamics within the urea framework are characterized by distinct energy barriers for rotation around the amide-like N-C(sp²) bonds and the single N-C(sp³) bonds.

N-C(sp²) Bond Rotation: Rotation around the N-C(sp²) bond is significantly hindered due to the delocalization of the nitrogen lone pair into the carbonyl π-system, imparting partial double-bond character. This barrier is high enough to allow for the observation of distinct conformers at room temperature using techniques like NMR spectroscopy. nih.gov Theoretical calculations for a series of alkyl-substituted ureas place this rotational barrier in the range of 8.6 to 9.4 kcal/mol. researchgate.netacs.org This is a substantial barrier that governs the interchange between syn and anti conformers.

N-C(sp³) Bond Rotation: In contrast, rotation around the N-C(sp³) single bond (e.g., the N-CH₃ and N-CH₂CF₃ bonds) is much less hindered. The energy barriers are significantly lower, reflecting the typical values for single bond rotation. For example, the calculated maximum barrier to rotation for the methyl group in methylurea is only 0.9 kcal/mol. researchgate.netacs.org The barrier for the ethyl group in ethylurea is higher, at 6.2 kcal/mol, reflecting increased steric interactions during rotation. researchgate.netacs.org

| Bond Type | Substituent | Rotational Barrier (kcal/mol) | Reference |

|---|---|---|---|

| N-C(sp²) | Unsubstituted Urea | 8.2 | researchgate.netacs.org |

| Alkylureas | 8.6 - 9.4 | researchgate.netacs.org | |

| N-C(sp³) | Methyl | 0.9 | researchgate.netacs.org |

| Ethyl | 6.2 | researchgate.netacs.org | |

| Isopropyl | 6.0 | researchgate.netacs.org |

Steric and Electronic Influence of the 1-Methyl and 3-(2,2,2-trifluoroethyl) Substituents on Overall Molecular Conformation

The specific substituents at the N1 and N3 positions exert profound control over the molecule's final conformation through a combination of steric and electronic effects. nih.govnih.gov

Steric Effects: The size and shape of the substituents influence the stability of different conformers. The 1-methyl group is relatively small. However, the 3-(2,2,2-trifluoroethyl) group is significantly bulkier, not only due to the presence of the ethyl backbone but also the three fluorine atoms. This steric bulk will create repulsive interactions that disfavor certain rotational positions around both the N-C(sp²) and N-C(sp³) bonds, playing a major role in determining the lowest energy conformation. researchgate.net For example, steric hindrance will influence the rotational barrier of the trifluoroethyl group and the preference for specific dihedral angles to minimize gauche and eclipsing interactions. researchgate.net

Electronic Effects: The electronic nature of the trifluoroethyl group is dominated by the strong inductive electron-withdrawing effect (-I) of the three fluorine atoms. This has several key consequences:

Reduced Basicity: The electron density on the N3 nitrogen is significantly decreased, making its lone pair less available for delocalization into the carbonyl group. This could potentially lower the rotational barrier around the N3-C(O) bond compared to a non-fluorinated alkylurea.

Increased N-H Acidity: The withdrawal of electron density makes the proton on the N3 nitrogen more acidic (a better hydrogen bond donor) compared to the proton on the N1 nitrogen.

These electronic modifications, particularly the enhanced acidity of the N3-H, are critical for understanding the potential for intramolecular interactions. nih.gov

Characterization of Intramolecular Hydrogen Bonding and its Role in Stabilizing Preferred Conformations

Intramolecular hydrogen bonds (IMHBs) can be a dominant force in dictating the preferred conformation of a molecule, often overriding steric preferences. unito.it In this compound, the key components for an IMHB are present: a potent hydrogen bond acceptor (the carbonyl oxygen) and two hydrogen bond donors (the N1-H and N3-H protons). mdpi.com

Due to the electronic effects described previously, the N3-H is a significantly stronger hydrogen bond donor than the N1-H. This creates a strong possibility for the formation of a stable IMHB between the N3-H and the carbonyl oxygen (N3-H···O=C). For this bond to form, the N3-C(O) bond must adopt a syn (cis) conformation, placing the N-H and C=O groups in proximity to form a pseudo-six-membered ring. researchgate.net

Reactivity and Mechanistic Investigations of 1 Methyl 3 2,2,2 Trifluoroethyl Urea and Its Trifluoroethyl Urea Analogues

Reactions at the Urea (B33335) Nitrogen Atoms: N-Alkylation and N-Acylation Pathways

The nitrogen atoms of the urea moiety in 1-Methyl-3-(2,2,2-trifluoroethyl)urea possess lone pairs of electrons, rendering them nucleophilic. However, their reactivity is modulated by the electronic effects of the adjacent carbonyl and the trifluoroethyl group. The electron-withdrawing nature of the trifluoroethyl group decreases the electron density on the adjacent nitrogen (N-3), making it less nucleophilic than the methyl-substituted nitrogen (N-1). Consequently, reactions such as N-alkylation and N-acylation are expected to occur preferentially at the N-1 position.

N-Alkylation: Ureas containing N-H bonds can undergo alkylation. wikipedia.org General methods for the N-alkylation of ureas often involve reaction with alkyl halides in the presence of a base and a phase transfer catalyst. google.com For instance, iridium-catalyzed N-alkylation of urea with alcohols has been studied, suggesting that an intermediate N-alkylurea is more reactive than urea itself, leading to disubstituted products. uno.edu In the case of this compound, alkylation would likely yield a trisubstituted urea. The regioselectivity of such reactions is influenced by both electronic and steric factors. beilstein-journals.org

N-Acylation: The acylation of ureas at the nitrogen atom is another important transformation, leading to N-acyl ureas. These reactions are typically carried out using acylating agents like acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. researchgate.net For this compound, acylation is also anticipated to favor the more nucleophilic N-1 nitrogen. The resulting N-acyl urea derivatives are valuable intermediates in organic synthesis. researchgate.net

Furthermore, rhodium-catalyzed N-H insertion reactions provide a pathway for functionalizing primary ureas with diazocarbonyls, leading to the synthesis of substituted imidazolones after cyclization. nih.gov This highlights the potential for the N-H bonds in trifluoroethyl urea analogues to participate in transition-metal-catalyzed transformations.

Transformations Involving the Carbonyl Group of the Urea Moiety

The carbonyl group in ureas is a key functional group, though its electrophilicity is somewhat diminished due to resonance donation from the adjacent nitrogen atoms. allstudiesjournal.com Nevertheless, it can participate in various transformations. The reactivity of the carbonyl carbon is influenced by the substituents on the nitrogen atoms. researchgate.net In this compound, the electron-withdrawing trifluoroethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated analogues.

Common reactions involving the urea carbonyl include:

Reduction: The carbonyl group can be reduced to a methylene (B1212753) group using strong reducing agents, although this is a challenging transformation. More commonly, reactions focus on additions to the carbonyl.

Addition of Nucleophiles: Strong nucleophiles can add to the carbonyl carbon. For example, the reaction of ureas with vicinal carbonyl compounds, such as ninhydrin, proceeds via nucleophilic attack of the urea nitrogen onto an external carbonyl group. researchgate.netnih.gov However, the urea carbonyl itself can be a target. The reaction is often pH-dependent, with acidic conditions sometimes required to activate the carbonyl group. nih.govnih.gov

Cyclization Reactions: The urea moiety is a common component in multicomponent reactions like the Biginelli reaction, which involves the reaction of a β-ketoester, an aldehyde, and a urea to form dihydropyrimidinones. researchgate.net This demonstrates the ability of the urea functional group, including the carbonyl, to participate in complex cyclization cascades.

The table below summarizes the expected reactivity trends of the carbonyl group in trifluoroethyl ureas compared to standard dialkyl ureas.

| Reaction Type | Reagent Type | Reactivity of Trifluoroethyl Urea Carbonyl vs. Dialkyl Urea | Rationale |

| Nucleophilic Addition | Strong Nucleophiles (e.g., Grignard, Organolithium) | Higher | The -I effect of the CF₃CH₂- group increases the electrophilicity of the carbonyl carbon. |

| Reduction | Hydride Reagents (e.g., LiAlH₄) | Higher | Increased electrophilicity of the carbonyl carbon facilitates hydride attack. |

| Acid-Catalyzed Hydrolysis | H₃O⁺ | Higher | Protonation of the carbonyl oxygen is the first step, followed by nucleophilic attack of water. The electron-withdrawing group destabilizes the protonated intermediate to a lesser extent than it activates the neutral carbonyl. |

Reactivity of the 2,2,2-Trifluoroethyl Substituent: Potential for Nucleophilic Substitution or Elimination Reactions

The 2,2,2-trifluoroethyl group is generally considered stable and is often incorporated into molecules to enhance metabolic stability. nih.gov Its reactivity is dominated by the strong electron-withdrawing effect of the three fluorine atoms. This effect significantly impacts the adjacent methylene (CH₂) and the C-N bond.

Nucleophilic Substitution: A direct nucleophilic substitution (Sɴ2) on the CH₂ carbon of the trifluoroethyl group is highly unlikely. The powerful inductive effect of the CF₃ group deactivates the carbon center towards nucleophilic attack. Furthermore, the potential leaving group would be a urea anion, which is not a good leaving group under normal conditions. While nucleophilic fluorination is a common method to introduce fluorine, the reverse reaction on a trifluoroethyl group is not favored. acs.org

Elimination Reactions: Elimination reactions (E1 or E2) from the 2,2,2-trifluoroethyl group would require the removal of a proton from the carbon atom attached to the nitrogen (the α-carbon) and the departure of a fluoride (B91410) ion from the β-carbon. This pathway is not plausible as it would involve the loss of a fluoride ion, which is a poor leaving group in this context, and would require an exceptionally strong base to deprotonate the α-carbon.

A more conceivable elimination pathway would involve the entire –NHCH₂CF₃ moiety. Under strong basic conditions, deprotonation of the N-H could potentially be followed by an elimination process, but this is not a commonly observed reaction pathway for N-alkyl ureas. The primary reactivity concern for the trifluoroethyl group is its influence on the electronic properties of the rest of the molecule rather than its direct participation in substitution or elimination reactions. masterorganicchemistry.comlibretexts.orgksu.edu.sa

Detailed Mechanistic Pathways for Urea Formation and Cleavage Reactions

Elucidating Reaction Intermediates in Isocyanate-Based Syntheses

The most common and direct method for synthesizing unsymmetrical ureas like this compound is the reaction between an isocyanate and an amine. wikipedia.org The reaction proceeds via a nucleophilic addition mechanism where the amine nitrogen attacks the electrophilic carbonyl carbon of the isocyanate. nih.gov

The synthesis of this compound can be achieved through two primary routes:

Methyl isocyanate + 2,2,2-trifluoroethylamine (B1214592)

2,2,2-Trifluoroethyl isocyanate + Methylamine (B109427)

The mechanism involves a single step where the amine's lone pair attacks the central carbon of the isocyanate group. This is followed by a proton transfer from the nitrogen of the attacking amine to the nitrogen of the isocyanate, yielding the final urea product. nih.gov

Isocyanate Intermediates: Isocyanates themselves are often generated in situ to avoid handling these toxic and reactive compounds. thieme-connect.com

Hofmann Rearrangement: Primary amides can be converted to isocyanates using reagents like phenyliodine diacetate (PIDA). thieme-connect.comorganic-chemistry.org

Curtius Rearrangement: Acyl azides, formed from carboxylic acids or acyl chlorides, undergo thermal or photochemical rearrangement to produce isocyanates with the loss of nitrogen gas. google.comsemanticscholar.org This is considered a clean, high-yielding method. google.com

Staudinger–aza-Wittig Reaction: This reaction involves the treatment of an azide (B81097) with a phosphine, followed by reaction with carbon dioxide to generate an isocyanate intermediate. beilstein-journals.org

The formation of the urea is typically rapid and high-yielding once the isocyanate intermediate is formed in the presence of the amine. beilstein-journals.org

Mechanistic Insights into Base-Catalyzed Transformations of Urea Precursors

Ureas are generally stable but can undergo transformations under basic conditions. The N-H protons of a disubstituted urea can be removed by a strong base, forming a urea anion. This anion is a more potent nucleophile than the neutral urea.

One significant base-catalyzed transformation involves the decomposition of certain substituted ureas back into their constituent isocyanate and amine. mdpi.com This is particularly relevant for hindered or electronically destabilized ureas. For example, N-substituted trichloroacetamides, which can be considered "blocked isocyanates," react with bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to generate an isocyanate intermediate in situ, which can then be trapped by an amine to form a urea. acs.org This process involves the elimination of chloroform (B151607), driven by the formation of the stable trichloromethyl anion.

For this compound, a strong base could deprotonate one of the nitrogen atoms. The resulting anion could, in principle, undergo cleavage. The stability of the potential leaving groups (methylamide anion vs. trifluoroethylamide anion) would influence the favored pathway. Given the electron-withdrawing nature of the trifluoroethyl group, the N-H proton on that nitrogen is more acidic, making it the likely site of deprotonation.

Understanding Moisture-Induced Chemical Processes in Urea-Containing Systems

The hydrolysis of urea is a slow process under neutral conditions but can be catalyzed by acids or bases. nih.gov The degradation of urea in aqueous solution can proceed through two main pathways: direct hydrolysis and elimination. researchgate.net

Hydrolysis (C-N Bond Cleavage): This involves the nucleophilic attack of a water molecule on the carbonyl carbon of the urea. The reaction is typically very slow for unsubstituted urea, with a half-life estimated at 3.6 years at room temperature. researchgate.net The presence of substituents alters this rate. Computational studies suggest that the neutral hydrolysis of urea proceeds via a C-N addition pathway involving two water molecules. nih.gov The electron-withdrawing trifluoroethyl group in this compound is expected to increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack by water and increasing the hydrolysis rate compared to simple dialkyl ureas.

Elimination (Thermal Decomposition): This pathway involves the decomposition of urea into isocyanic acid (HNCO) and ammonia. This is more prevalent at higher temperatures. researchgate.net For a substituted urea like this compound, thermal decomposition in the presence of moisture could lead to methyl isocyanate and 2,2,2-trifluoroethylamine, or 2,2,2-trifluoroethyl isocyanate and methylamine, followed by subsequent hydrolysis of the isocyanates.

Kinetic and Thermodynamic Studies of Relevant Chemical Transformations

The kinetic and thermodynamic parameters governing the chemical transformations of this compound and its analogues are crucial for understanding their reactivity, stability, and reaction mechanisms. While specific experimental data for this compound is not extensively available in the public domain, analysis of related urea compounds and the influence of trifluoroethyl substitution provides valuable insights into the anticipated kinetic and thermodynamic behavior.

The primary chemical transformations of interest for ureas include thermal decomposition and hydrolysis. The trifluoroethyl group, with its strong electron-withdrawing nature, is expected to significantly influence the energetics and rates of these reactions compared to their non-fluorinated counterparts.

Thermal Decomposition

The thermal decomposition of urea is a complex process that proceeds through several stages, involving the formation of byproducts such as biuret, cyanuric acid, and ammelide. The activation energy for the initial decomposition of unsubstituted urea has been reported to be approximately 82-84 kJ/mol. researchgate.net The introduction of a trifluoroethyl group is anticipated to alter the stability of the urea molecule. Fluorination generally enhances the thermal stability of organic compounds due to the strength of the C-F bond. dtic.milnih.gov This suggests that this compound would exhibit a higher activation energy for thermal decomposition compared to its non-fluorinated analogue, N-methyl-N'-ethylurea.

Kinetic models for the decomposition of urea often follow a multi-step reaction scheme. For instance, a generalized kinetic model for urea decomposition is presented below, with rate constants (k) and activation energies (Ea) that would be specific to the particular substituted urea.

Table 1: Generalized Kinetic Scheme for Urea Thermal Decomposition

| Reaction Number | Reaction | Rate Law |

|---|---|---|

| 1 | Urea (l) → HNCO (g) + NH3 (g) | k1[Urea] |

| 2 | Urea (l) + HNCO (g) → Biuret (l) | k2[Urea][HNCO] |

| 3 | 3 HNCO (g) ⇌ Cyanuric Acid (s) | k3[HNCO]^3 |

| 4 | Biuret (l) → HNCO (g) + Isocyanic Acid (g) | k4[Biuret] |

| 5 | Cyanuric Acid (s) → 3 HNCO (g) | k5 |

Note: This table represents a simplified, generalized model. The actual mechanism and rate laws can be more complex.

Computational studies on the methanolysis of urea, a related transformation, have shown that the reaction can proceed via a concerted mechanism and that the energetics are influenced by the association of the alcohol reactant. researchgate.net Similar computational approaches could be employed to predict the activation barriers and reaction enthalpies for the decomposition pathways of this compound.

Hydrolysis

The hydrolysis of ureas, leading to the formation of amines and carbon dioxide, can be catalyzed by acids or bases, or it can occur under neutral conditions. The rate of hydrolysis is highly dependent on the pH of the medium. Limited data suggests that for unsubstituted urea, the neutral hydrolysis mechanism is dominant near and above pH 7. nih.gov

The electron-withdrawing trifluoroethyl group in this compound is expected to have a pronounced effect on its hydrolysis kinetics. By pulling electron density away from the carbonyl carbon, the trifluoroethyl group should make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This would suggest that the rate of hydrolysis for this compound may be faster than that of its non-fluorinated analogues under similar conditions.

A general representation of the pH-dependent hydrolysis rate constant (k_obs) can be expressed as:

k_obs = k_H[H+] + k_N + k_OH[OH-]

where k_H, k_N, and k_OH are the rate constants for the acid-catalyzed, neutral, and base-catalyzed hydrolysis, respectively.

Table 2: Anticipated Relative Hydrolysis Rates of Urea Analogues

| Compound | Substituent Effects | Expected Relative Rate of Hydrolysis |

|---|---|---|

| Urea | Baseline | 1x |

| 1,3-Dimethylurea | Electron-donating methyl groups | < 1x |

| This compound | Electron-withdrawing trifluoroethyl group | > 1x |

This table presents a qualitative prediction based on electronic effects.

Further detailed experimental studies, including kinetic measurements at various temperatures to determine activation parameters (Arrhenius parameters) and thermodynamic studies to determine the enthalpy and entropy of reaction, are necessary to fully characterize the chemical transformations of this compound and its analogues.

Computational Chemistry Studies on N Alkyl N 2,2,2 Trifluoroethyl Urea Systems

Density Functional Theory (DFT) Calculations for Ground State Geometries, Vibrational Frequencies, and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties of molecules like 1-Methyl-3-(2,2,2-trifluoroethyl)urea.

Vibrational Frequencies: Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. These calculated frequencies can be compared with experimental data to confirm the molecular structure. tandfonline.com For urea (B33335) and its derivatives, characteristic vibrational modes include N-H stretching, C=O stretching, and various bending and torsional modes. researchgate.netresearchgate.net The presence of the CF3 group in this compound would introduce unique vibrational signatures that can be identified through DFT calculations.

Electronic Structure: DFT provides a detailed picture of the electron distribution within a molecule. This includes the calculation of atomic charges, which can indicate the relative electronegativity of different atoms and help in understanding intermolecular interactions. nih.govresearchgate.netresearchgate.net

| Property | Description | Relevance to this compound |

| Ground State Geometry | The lowest energy conformation of the molecule. | Determines the molecule's shape, bond lengths, and angles, which influence its physical and chemical properties. |

| Vibrational Frequencies | Frequencies of molecular vibrations corresponding to IR and Raman peaks. | Helps in structural elucidation and understanding the molecule's dynamic behavior. |

| Electronic Properties | Distribution of electrons, including atomic charges and dipole moment. | Provides insights into the molecule's polarity, reactivity, and intermolecular interactions. |

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity and Electron Transfer Characteristics

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in predicting a molecule's reactivity and its ability to participate in electron transfer processes. youtube.comresearchgate.net

The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO indicates its ability to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. researchgate.net

For this compound, the electron-withdrawing nature of the trifluoroethyl group is expected to influence the energies of the frontier orbitals. FMO analysis can pinpoint the regions of the molecule most likely to be involved in nucleophilic or electrophilic attacks.

| Orbital | Description | Predicted Influence on this compound |

| HOMO | Highest energy orbital containing electrons; acts as an electron donor. | The location of the HOMO will indicate the most nucleophilic sites, likely around the nitrogen and oxygen atoms. |

| LUMO | Lowest energy orbital without electrons; acts as an electron acceptor. | The location of the LUMO will indicate the most electrophilic sites, potentially influenced by the trifluoromethyl group. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of the molecule's chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping for Understanding Charge Distribution and Intermolecular Interactions

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. mdpi.comnih.gov The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive potential (electron-poor, attractive to nucleophiles). researchgate.net

Prediction and Validation of Conformational Energy Landscapes and Transition States

Substituted ureas can exist in different conformations due to rotation around the C-N bonds. researchgate.net Computational methods can be used to explore the conformational energy landscape of this compound, identifying the most stable conformers (energy minima) and the energy barriers for interconversion between them (transition states). researchgate.net

Understanding the conformational preferences is crucial as different conformers can have distinct biological activities and physical properties. libretexts.org The presence of bulky and electronically different substituents like methyl and trifluoroethyl groups can lead to a complex energy landscape with multiple stable and metastable conformations. researchgate.net

Advanced Computational Modeling Techniques for Simulating Molecular Dynamics and Solvent Effects

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and interactions with its environment. researchgate.netnih.gov

The solvent can have a significant impact on the properties and behavior of a solute molecule. rsc.orgmdpi.com Computational models can simulate the effects of different solvents on the conformational equilibrium, reactivity, and electronic properties of N-Alkyl-N'-(2,2,2-trifluoroethyl)urea systems. nih.govmdpi.comresearchgate.net Implicit solvent models, such as the Polarizable Continuum Model (PCM), can account for the bulk electrostatic effects of the solvent, while explicit solvent models in MD simulations provide a more detailed picture of specific solute-solvent interactions. researchgate.net

Future Research Directions in N Alkyl N 2,2,2 Trifluoroethyl Urea Chemistry

Development of Sustainable and Atom-Economical Synthetic Protocols

A primary objective in modern organic synthesis is the development of environmentally benign and efficient reactions. For N-Alkyl-N'-(2,2,2-trifluoroethyl)ureas, future research will prioritize the development of sustainable and atom-economical synthetic protocols that move away from traditional methods that often involve hazardous reagents and generate significant waste.

Key areas of focus will include:

Phosgene-Free Syntheses: Traditional urea (B33335) synthesis often relies on the use of highly toxic phosgene (B1210022) and its derivatives. researchgate.net Future methodologies will aim to completely eliminate these reagents.

Catalytic Carbonylation: The use of carbon monoxide or carbon dioxide as a C1 source in catalytic carbonylation reactions represents a more sustainable approach. researchgate.netnih.gov Research into new catalysts that can efficiently mediate the reaction of amines with these C1 sources under mild conditions will be crucial.

One-Pot Procedures: Developing one-pot syntheses where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates can significantly improve efficiency and reduce solvent waste. researchgate.net

Atom Economy: The concept of atom economy, which emphasizes maximizing the incorporation of starting materials into the final product, will be a guiding principle in the development of new synthetic routes. jocpr.comnih.govresearchgate.net Reactions with high atom economy, such as addition reactions, will be prioritized. nih.gov

| Synthetic Strategy | Advantages | Challenges |

| Catalytic Carbonylation with CO2 | Utilizes a renewable and non-toxic C1 source. nih.gov | Requires efficient catalysts to overcome the thermodynamic stability of CO2. |

| One-Pot Synthesis | Reduces waste, saves time and resources. researchgate.net | Requires careful optimization of reaction conditions to ensure compatibility of all reaction components. |

| Phosgene-Free Reagents | Improves safety and reduces environmental impact. researchgate.net | Alternative reagents may be less reactive or more expensive. |

Investigation of Novel Catalytic Systems for Urea Formation and Transformation

The discovery and development of novel catalytic systems will be paramount to advancing the synthesis and functionalization of N-Alkyl-N'-(2,2,2-trifluoroethyl)ureas. Research in this area will likely explore a diverse range of catalytic approaches.

Future avenues of investigation include:

Transition Metal Catalysis: Palladium-catalyzed C-H activation has been successfully employed for the synthesis of ortho-trifluoroethylated aromatic ureas. mtak.huresearchgate.net Future work could adapt these methods for the synthesis of N-Alkyl-N'-(2,2,2-trifluoroethyl)ureas and explore other transition metals for novel reactivity. Ruthenium catalysts have also shown promise in the synthesis of ureas from methanol (B129727) and amines. acs.org

Electrocatalysis: Electrochemical synthesis offers a potentially sustainable route to urea formation under ambient conditions, utilizing electricity to drive the reaction. chemeurope.comnih.gov The design of efficient electrocatalysts for the C-N coupling reaction will be a significant area of research. oup.com

Organocatalysis: The use of small organic molecules as catalysts presents an attractive alternative to metal-based systems, often offering milder reaction conditions and lower toxicity. acs.org The development of organocatalysts for the formation of the urea bond will be a key research direction.

Deeper Mechanistic Understanding of Complex Reaction Pathways and Selectivity Control

A thorough understanding of reaction mechanisms is essential for the rational design of more efficient and selective synthetic methods. Future research will need to delve into the intricate details of the reaction pathways involved in the formation and transformation of N-Alkyl-N'-(2,2,2-trifluoroethyl)ureas.

Key research objectives will include:

Computational Modeling: Density Functional Theory (DFT) calculations and other computational methods will be instrumental in elucidating reaction mechanisms, identifying key intermediates and transition states, and predicting the outcomes of new reactions. mtak.hu

Kinetic Studies: Detailed kinetic analysis of catalytic and non-catalytic reactions will provide valuable insights into the factors that control reaction rates and selectivity.

Intermediate Characterization: The isolation and characterization of reaction intermediates will provide direct evidence for proposed mechanistic pathways.

Selectivity Control: A deeper mechanistic understanding will enable the development of strategies to control the selectivity of reactions, such as regioselectivity and chemoselectivity, which is crucial when dealing with complex molecules. dtu.dknih.govchemrxiv.org The subtle tuning of reaction conditions, such as the use of additives, can have a profound impact on selectivity. researchgate.net

Rational Design and Synthesis of Advanced N-Alkyl-N'-(2,2,2-trifluoroethyl)urea Analogues for Diverse Chemical Applications

The rational design and synthesis of new N-Alkyl-N'-(2,2,2-trifluoroethyl)urea analogues with tailored properties will open up new opportunities in various fields. The trifluoroethyl group is known to modulate properties such as lipophilicity and metabolic stability, making it a valuable moiety in medicinal chemistry. tandfonline.com

Future research will focus on:

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the N-alkyl group and substitution on any aromatic rings will be carried out to establish clear structure-activity relationships for biological targets of interest. nih.gov

Pharmaceutical Applications: Substituted ureas are known to exhibit a wide range of biological activities, including anti-cancer, anti-HIV, and antibacterial properties. researchgate.netmdpi.comresearchgate.netmdpi.com The design of novel N-Alkyl-N'-(2,2,2-trifluoroethyl)urea analogues as potential therapeutic agents will be a major focus. nih.govnih.govresearchgate.netulaval.ca

Agrochemical Development: The urea functional group is a common feature in herbicides and insecticides. researchgate.net New analogues will be designed and screened for their potential as next-generation crop protection agents.

Materials Science: The hydrogen bonding capabilities of the urea moiety can be exploited in the design of supramolecular materials, such as organogels and polymers. The introduction of the trifluoroethyl group could impart unique properties to these materials.

| Potential Application | Rationale for N-Alkyl-N'-(2,2,2-trifluoroethyl)urea Analogues |

| Pharmaceuticals | The trifluoroethyl group can enhance metabolic stability and binding affinity. tandfonline.com The urea backbone provides a scaffold for diverse functionalization. researchgate.netmdpi.comresearchgate.netmdpi.com |

| Agrochemicals | The urea moiety is a known pharmacophore in herbicides and insecticides. researchgate.net The trifluoroethyl group can modulate the biological activity and environmental fate. |

| Materials Science | The hydrogen-bonding capabilities of the urea group can drive self-assembly into ordered structures. The trifluoroethyl group can influence intermolecular interactions and material properties. |

Integrated Computational and Experimental Approaches for Predictive Design and Discovery in Trifluoroethyl Urea Chemistry

The synergy between computational and experimental chemistry will be a powerful engine for innovation in the field of N-Alkyl-N'-(2,2,2-trifluoroethyl)urea chemistry. Integrated approaches will accelerate the discovery of new reactions, catalysts, and molecules with desired properties.

Future strategies will involve:

Predictive Catalysis: Computational screening of potential catalysts can identify promising candidates for experimental validation, saving significant time and resources. nih.govrsc.org

In Silico Drug Design: Molecular docking and other computational tools will be used to predict the binding of N-Alkyl-N'-(2,2,2-trifluoroethyl)urea analogues to biological targets, guiding the design of more potent and selective drug candidates. nih.gov

Process Optimization: Computational fluid dynamics and other modeling techniques can be used to optimize reaction conditions and scale-up processes for industrial applications. ijcce.ac.ir

Property Prediction: Quantitative Structure-Property Relationship (QSPR) models will be developed to predict the physicochemical and biological properties of new analogues, facilitating the rational design of molecules with specific characteristics.

By embracing these future research directions, the scientific community can unlock the full potential of N-Alkyl-N'-(2,2,2-trifluoroethyl)urea chemistry, leading to the development of new technologies and products that benefit society.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.